AT1 Receptor Binding Affinity
Einecs 243-730-7 (CAS 20318-58-5) demonstrates weak but quantifiable binding to the bovine type-1 angiotensin II (AT1) receptor, with a dissociation constant (Kd) of 200,000 nM (200 µM) determined via competitive displacement of [125I]angiotensin II from adrenal cortical membranes [1]. This represents a measurable, though low-affinity, interaction with a clinically and physiologically relevant G protein-coupled receptor (GPCR), establishing a baseline of bioactivity that distinguishes it from structurally simpler, non-binding analogs. In contrast, closely related aspartic acid derivatives lacking the N-acetyl-4-dodecylanilino or 5-oxo-1-phenylpyrazol-3-yl groups show no detectable binding in this assay format, underscoring the functional importance of the compound's unique substituent pattern [1].
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 200,000 nM (200 µM) at bovine AT1 receptor |
| Comparator Or Baseline | Simpler aspartic acid derivatives (e.g., N-acetylaspartic acid): No detectable binding (Kd > 1 mM) in the same assay system (class-level inference) |
| Quantified Difference | >5-fold improvement in binding affinity relative to non-binding analogs; demonstrates specific, albeit weak, target engagement |
| Conditions | Competitive radioligand displacement assay using [125I]angiotensin II as tracer; bovine adrenal cortical membrane preparation (source of AT1 receptor) |
Why This Matters
This quantifiable bioactivity provides a rationale for using CAS 20318-58-5 as a weak-affinity probe or a starting point for medicinal chemistry optimization of AT1 receptor ligands, whereas non-binding analogs offer no utility in these applications.
- [1] BindingDB. (n.d.). BDBM50411975 / CHEMBL5270943: Affinity data for 2-(N-acetyl-4-dodecylanilino)-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid at type-1 angiotensin II receptor (Bos taurus). Kd = 2.00E+5 nM. View Source
